molecular formula C13H18N2O2 B154440 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine CAS No. 131513-35-4

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine

Cat. No. B154440
M. Wt: 234.29 g/mol
InChI Key: PBDBHLSLPCKGRV-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties .

Scientific Research Applications

Synthesis and Biological Applications

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine and its derivatives have been extensively studied for their synthesis and biological applications. A study by Bektaş et al. (2007) focused on synthesizing various derivatives, including Mannich base derivatives using morpholine, and evaluating their antimicrobial activities. These compounds showed good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Structural and Spectral Studies

Mazharuddin and Thyagarajan (1969) conducted studies on 2H-1,4-benzoxazin-3-thiones, closely related compounds, providing insights into their structure and reactions. They utilized UV, IR, and NMR spectroscopy for structural analysis, which can be relevant for understanding the structure of 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine derivatives (Mazharuddin & Thyagarajan, 1969).

Pharmaceutical and Chemical Applications

In the realm of pharmaceuticals and chemicals, these compounds have significant relevance. Fleischer et al. (2013) discussed the biological and pharmacological properties of aryl-fused analogs, including dihydro-2H-benzoxazines, which have been known for their antituberculous properties. These compounds are integral in drug discovery, offering promising building blocks for pharmaceutical applications (Fleischer et al., 2013).

Novel Synthesis Methods and Applications

Recent studies have also focused on developing new methods for synthesizing these compounds and exploring their applications beyond monomers. Wattanathana et al. (2017) highlighted the use of 3,4-dihydro-1,3-2H-benzoxazines in applications such as luminescent materials, ligands for cations, and as reducing agents for precious metal ions, demonstrating their versatility beyond their use in polybenzoxazines (Wattanathana et al., 2017).

Safety And Hazards

This would involve information about the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This would involve a discussion of unanswered questions or potential applications of the compound .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)14-11(10-17-13)9-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDBHLSLPCKGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2COC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349509
Record name 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine

CAS RN

131513-35-4
Record name 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Thakur, SP Nikas, RI Duclos… - … Research: Methods and …, 2006 - Springer
During the last decade, numerous cannabinergic ligands with high affinity and selectivity profiles for cannabinoid receptors (CB 1 and CB 2 ) emerged from rigorously pursued structure-…
Number of citations: 13 link.springer.com

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